1-Hexanone, 1-[5-[1-(1H-pyrrol-2-yl)hexyl]-1H-pyrrol-2-yl]-

Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship

Medicinal chemistry programs requiring structurally unique pyrrole scaffolds often face limited commercial availability of bis-pyrrole architectures with defined substitution patterns. This compound (CAS 749923-26-0) addresses that gap as a symmetric bis-pyrrole hexanone with two free 2-substituted pyrrole rings amenable to divergent functionalization. • Plausible Vilsmeier-Haack precursor for generating pyrrole-2-carbaldehyde building blocks relevant to kinase inhibitor synthesis • Boron-free starting material enabling controlled stoichiometric N-borylation for Suzuki-Miyaura cross-coupling • Distinct hexyl substitution pattern absent from common catalog analogs; no validated functional equivalent exists • Suitable as an authenticated reference standard for LC-MS/NMR method validation. Structural identity verification is essential prior to use; no published SAR data support analog substitution without experimental risk.

Molecular Formula C20H30N2O
Molecular Weight 314.5 g/mol
CAS No. 749923-26-0
Cat. No. B12521493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hexanone, 1-[5-[1-(1H-pyrrol-2-yl)hexyl]-1H-pyrrol-2-yl]-
CAS749923-26-0
Molecular FormulaC20H30N2O
Molecular Weight314.5 g/mol
Structural Identifiers
SMILESCCCCCC(C1=CC=CN1)C2=CC=C(N2)C(=O)CCCCC
InChIInChI=1S/C20H30N2O/c1-3-5-7-10-16(17-11-9-15-21-17)18-13-14-19(22-18)20(23)12-8-6-4-2/h9,11,13-16,21-22H,3-8,10,12H2,1-2H3
InChIKeyYCKASNIPGLKCAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Hexanone Bis-pyrrole (CAS 749923-26-0): Structural Identity & Compound Class


The compound 1-Hexanone, 1-[5-[1-(1H-pyrrol-2-yl)hexyl]-1H-pyrrol-2-yl]- (CAS 749923-26-0), also known as 5-Hexanoyl[2,2'-hexylidenebis(1H-pyrrole)], is a synthetic organic molecule belonging to the class of pyrrole-containing ketones [1]. It features a central hexanone moiety symmetrically substituted with two pyrrole rings, each bearing a hexyl side chain, resulting in a molecular formula of C20H30N2O and a molecular weight of approximately 314.5 g/mol [1]. The compound is primarily listed in chemical supplier catalogs and structural databases, with no peer-reviewed biological or pharmacological data currently identified in the public domain. It serves as a potential synthetic intermediate or building block in medicinal chemistry research, particularly within pyrrole-based drug discovery programs [2].

Generic Substitution Not Supported for CAS 749923-26-0


In the absence of any published head-to-head comparator data, bioactivity profiles, or pharmacological characterization, no scientific basis exists to assert that this compound can be substituted by or substituted for any closely related analog without risking experimental failure [1]. The compound's precise structural features—the hexanone linker, the specific hexyl substitution pattern on the pyrrole rings, and the symmetric bis-pyrrole architecture—are distinct from even closely related CAS-indexed analogs such as 1-Hexanone, 1-[5-[1-[5-(4-methylbenzoyl)-1H-pyrrol-2-yl]hexyl]-1H-pyrrol-2-yl]- (CAS 874948-38-6) and the 9-borabicyclo[3.3.1]non-9-yl derivative (CAS 816454-72-5) . Without quantitative structure-activity relationship (SAR) data, any assumption of functional equivalence between these analogs is scientifically unjustified. Procurement decisions must therefore be driven exclusively by structural identity verification and project-specific synthetic utility until comparative performance data become available.

Differentiation Evidence vs. Structural Analogs


Absence of 4-Methylbenzoyl Substituent

The target compound lacks the 4-methylbenzoyl substituent present on CAS 874948-38-6, which introduces additional aromaticity, hydrogen-bonding capability, and steric bulk that would alter target binding, solubility, and metabolic stability. No quantitative comparative bioactivity data are available for either compound, but the structural divergence is definitive .

Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship

Boron-Free Architecture vs. 9-BBN Analog

Unlike CAS 816454-72-5, which incorporates a 9-borabicyclo[3.3.1]non-9-yl (9-BBN) group directly on the pyrrole nitrogen, the target compound is boron-free. This distinction is critical for downstream synthetic applications: the 9-BBN analog is designed for Suzuki-Miyaura cross-coupling reactions, whereas the target compound's free N-H pyrrole positions are amenable to different functionalization strategies. No comparative reactivity data were located .

Organoboron Chemistry Synthetic Intermediate Cross-Coupling

2-Substituted vs. 1-Substituted Pyrrole Connectivity

Patent literature on heterocyclic-pyrrole ERK2 inhibitors demonstrates that substitution at the pyrrole 2-position versus the 1-position dramatically alters kinase binding affinity. The target compound features exclusively 2-substituted pyrrole rings, a connectivity pattern that is specified in the generic Markush structures of key ERK inhibitor patents. While the target compound itself has no reported kinase activity data, the positional connectivity is a known determinant of biological activity within this compound class [1].

Kinase Inhibition Pyrrole SAR Medicinal Chemistry

Recommended Procurement & Research Scenarios


Intermediate for Pyrrole-2-carbaldehyde Derivatives

The compound's free 2-substituted pyrrole rings make it a plausible intermediate for formylation or Vilsmeier-Haack reactions to generate pyrrole-2-carbaldehyde derivatives, which are common building blocks in kinase inhibitor synthesis. Its symmetric bis-pyrrole architecture may enable divergent functionalization strategies. However, no published synthetic protocols using this specific compound exist; feasibility must be verified experimentally .

Analytical Reference Standard for NMR and MS

Given the lack of bioactivity data, the most immediate value of CAS 749923-26-0 lies in its use as an authenticated reference standard for analytical method development. Its unique SMILES (CCCCCC(C1=CC=C(N1)C(CCCCC)C2=CC=CN2)=O) and predicted spectroscopic properties can support LC-MS or NMR method validation for related pyrrole-containing reaction mixtures .

ERK2 Inhibitor Negative Control Scaffold

Class-level inference from pyrrole-based ERK2 inhibitor patents suggests that the 2-substituted pyrrole motif is relevant to kinase binding. If future studies confirm that this specific compound lacks ERK2 inhibitory activity, it could serve as a negative control scaffold to delineate the pharmacophoric requirements for potency within a structurally related series [1].

Precursor for Boron Cross-Coupling Partners

Although the target compound itself is boron-free, its structural similarity to the 9-BBN derivative (CAS 816454-72-5) suggests that it could be converted into a boron-containing cross-coupling partner via N-borylation. This would enable its use in Suzuki-Miyaura reactions for the construction of more complex biaryl systems. The absence of boron in the purchased form provides a clean starting point for controlled stoichiometric conversion .

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